molecular formula C4H7BrO B1276487 cis-1-Bromo-2-ethoxyethylene CAS No. 23521-49-5

cis-1-Bromo-2-ethoxyethylene

Cat. No.: B1276487
CAS No.: 23521-49-5
M. Wt: 151 g/mol
InChI Key: BCFCTTHZFYZOHT-ARJAWSKDSA-N
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Description

cis-1-Bromo-2-ethoxyethylene: is a halogenated hydrocarbon with the molecular formula C4H7BrO and a molecular weight of 151.00 g/mol . . This compound is characterized by the presence of a bromine atom and an ethoxy group attached to a vinyl group in the cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Bromo-2-ethoxyethylene typically involves the reaction of ethyl vinyl ether with bromine under inert atmosphere conditions using the Schlenk technique . The reaction proceeds in two stages:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling up of the reaction conditions to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions: cis-1-Bromo-2-ethoxyethylene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Addition Reactions: The double bond in the vinyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Addition Reactions: Electrophiles such as hydrogen halides or halogens can be used.

Major Products:

    Substitution Reactions: Products include compounds where the bromine atom is replaced by the nucleophile.

    Addition Reactions: Products include compounds where the double bond is saturated by the addition of electrophiles.

Scientific Research Applications

cis-1-Bromo-2-ethoxyethylene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-1-Bromo-2-ethoxyethylene involves its reactivity due to the presence of the bromine atom and the double bond in the vinyl group. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions with electrophiles. These reactions enable the compound to form various derivatives and intermediates useful in different applications.

Comparison with Similar Compounds

  • cis-2-Ethoxyvinyl bromide
  • 1-Bromo-2-ethoxyethane
  • 1,2-Dibromo-1-ethoxyethane

Uniqueness: cis-1-Bromo-2-ethoxyethylene is unique due to its specific configuration and reactivity. The presence of both the bromine atom and the ethoxy group in the cis configuration provides distinct chemical properties compared to its trans isomer or other similar compounds .

Properties

IUPAC Name

(Z)-1-bromo-2-ethoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-2-6-4-3-5/h3-4H,2H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFCTTHZFYZOHT-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C\Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310860
Record name (1Z)-1-Bromo-2-ethoxyethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23521-49-5
Record name (1Z)-1-Bromo-2-ethoxyethene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23521-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-2-Bromovinyl ethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023521495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1Z)-1-Bromo-2-ethoxyethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-bromovinyl ethyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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